1-(4,6-Dimethoxy-1,3,5-triazin-2-yl)piperidin-4-amine
Overview
Description
“1-(4,6-Dimethoxy-1,3,5-triazin-2-yl)piperidin-4-amine” is a chemical compound with the molecular formula C10H17N5O2 . It has a molecular weight of 239.28 . The IUPAC name for this compound is 1-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-piperidinamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H17N5O2/c1-16-9-12-8(13-10(14-9)17-2)15-5-3-7(11)4-6-15/h7H,3-6,11H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Scientific Research Applications
Application in Glycoside Synthesis
- Scientific Field : Organic Chemistry, specifically Carbohydrate Chemistry .
- Summary of the Application : 4,6-Dimethoxy-1,3,5-triazin-2-yl glycosides are used as glycosyl donors in the synthesis of 1,2-cis-glycosides . This method is applied not only to monosaccharides, but also to di- and oligosaccharides .
- Methods of Application : The glycosyl donors are prepared in one step from free saccharides without protection of the hydroxy groups. They are then stereoselectively and equivalently converted to the corresponding 1,2-cis-glycosides using a catalytic amount of a metal catalyst .
- Results or Outcomes : The reaction successfully produces 1,2-cis-glycosides from a variety of saccharides, demonstrating the versatility and utility of this method in carbohydrate chemistry .
Application in Peptide Synthesis
- Scientific Field : Biochemistry, specifically Peptide Synthesis .
- Summary of the Application : 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride is used as a reagent for activating carboxylic acids in solution and solid phase peptide synthesis .
- Methods of Application : The reagent is used to activate the carboxylic acid group of an amino acid, allowing it to react with the amine group of another amino acid to form a peptide bond .
- Results or Outcomes : This method allows for the synthesis of peptides with high yield and high enantiomeric purity .
Application in Esterification
- Scientific Field : Organic Chemistry .
- Summary of the Application : 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride can be used as a condensing agent for the esterification of carboxylic acids with alcohols .
- Methods of Application : The reagent is used to activate the carboxylic acid, allowing it to react with an alcohol to form an ester .
- Results or Outcomes : This method allows for the synthesis of esters from a variety of carboxylic acids and alcohols .
Application in Amide Synthesis
- Scientific Field : Organic Chemistry .
- Summary of the Application : 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride can be used as a condensing agent for the synthesis of amides .
- Methods of Application : The reagent is used to activate the carboxylic acid group of a carboxylic acid, allowing it to react with an amine to form an amide .
- Results or Outcomes : This method allows for the synthesis of amides from a variety of carboxylic acids and amines .
Application in Pharmaceutical Intermediates
- Scientific Field : Pharmaceutical Chemistry .
- Summary of the Application : 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride hydrate is used as a pharmaceutical intermediate .
- Methods of Application : This reagent is used in the synthesis of various pharmaceutical compounds .
- Results or Outcomes : The use of this reagent can lead to the production of a variety of pharmaceutical compounds .
properties
IUPAC Name |
1-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O2/c1-16-9-12-8(13-10(14-9)17-2)15-5-3-7(11)4-6-15/h7H,3-6,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJTZBMFPMPDJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCC(CC2)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,6-Dimethoxy-1,3,5-triazin-2-yl)piperidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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